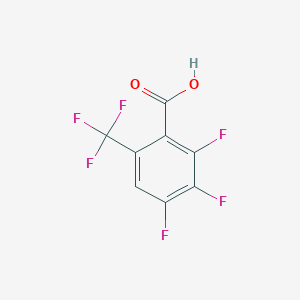

![molecular formula C23H22N4O5S2 B2781294 N-[2-acetyl-5-(diethylsulfamoyl)phenyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 938815-68-0](/img/structure/B2781294.png)

N-[2-acetyl-5-(diethylsulfamoyl)phenyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of NAPTPC involves several steps, which may vary depending on the specific method employed. Common synthetic routes include condensation reactions, cyclizations, and functional group transformations. Literature studies reveal various methods for synthesizing pyrimidines, and NAPTPC likely follows similar principles .

Molecular Structure Analysis

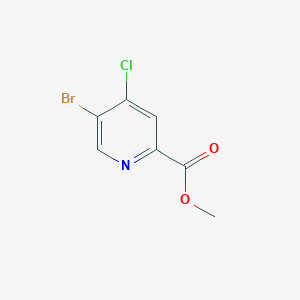

NAPTPC’s molecular structure consists of a pyrido[1,2-a]thieno[2,3-d]pyrimidine core with an acetyl group at position 2 and a diethylsulfamoyl group at position 5 of the phenyl ring. The presence of nitrogen atoms at positions 1 and 3 in the six-membered ring characterizes pyrimidines .

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis and characterization of thieno[2,3-d]pyrimidine derivatives and related compounds have been extensively studied. These compounds have been synthesized through various chemical reactions, demonstrating their structural versatility and potential for modification. For example, the synthesis of 4-methyl-6-phenyl-thieno[2,3-d]pyrimidines has been explored, highlighting their potential antianaphylactic activity, indicating their relevance in the development of allergy medications (Wagner, Vieweg, & Leistner, 1993). Similarly, studies on the synthesis of novel pyrrylthieno[2,3-d]pyrimidines have been reported, showcasing the chemical versatility and potential therapeutic applications of such compounds (Bakhite, Geies, & El-kashef, 2002).

Antimicrobial Activity

Several thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity. This research direction is critical for discovering new antimicrobial agents in the fight against resistant bacterial and fungal strains. For instance, new pyridothienopyrimidines and their antimicrobial evaluation indicate the potential of these compounds as novel antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011). Another study focused on the synthesis and antimicrobial activity of new thienopyrimidine derivatives, further emphasizing the importance of these compounds in developing new therapeutic agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Potential in Drug Development

The structural complexity and functional diversity of thieno[2,3-d]pyrimidine derivatives make them promising candidates for drug development. Research has focused not only on their synthesis and antimicrobial activities but also on exploring their potential in treating various diseases, including cancer and inflammatory conditions. For example, the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlight the therapeutic potential of these compounds in oncology and inflammation (Rahmouni et al., 2016).

Mécanisme D'action

Although not directly stated for NAPTPC, pyrimidines can exhibit anti-inflammatory effects. They may inhibit key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and leukotrienes. These interactions contribute to their anti-inflammatory properties .

Propriétés

IUPAC Name |

N-[2-acetyl-5-(diethylsulfamoyl)phenyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O5S2/c1-4-26(5-2)34(31,32)15-9-10-16(14(3)28)18(12-15)24-21(29)19-13-17-22(33-19)25-20-8-6-7-11-27(20)23(17)30/h6-13H,4-5H2,1-3H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYAUBSGMLNLQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C(=O)C)NC(=O)C2=CC3=C(S2)N=C4C=CC=CN4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-acetyl-5-(diethylsulfamoyl)phenyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-5-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2781217.png)

![2-(3-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2781221.png)

![N-(4-ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2781222.png)

![1-((2-chlorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)

![N-Methyl-N-[2-oxo-2-[4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-1-yl]ethyl]prop-2-enamide](/img/structure/B2781232.png)

![8-(4-fluorophenyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2781233.png)